Technical Guide: Chemical and Physical Properties of Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate
Technical Guide: Chemical and Physical Properties of Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate
Executive Summary
Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate (Molecular Formula: C₁₀H₁₅NO₃) is a highly versatile, polyfunctional building block widely utilized in medicinal chemistry and drug development. Structurally, it is a hybrid molecule comprising an electron-rich furan heterocycle, a nucleophilic secondary amine, and an electrophilic beta-amino methyl ester. This unique combination of functional groups allows it to serve as a pivotal intermediate in the synthesis of complex peptidomimetics, heterocyclic scaffolds, and targeted therapeutics.
This whitepaper provides an in-depth analysis of its physicochemical properties, intrinsic chemical reactivity, and the standardized experimental protocols required for its synthesis and characterization.
Physicochemical Profile
Understanding the physical and chemical parameters of a building block is critical for predicting its behavior in biological systems and optimizing purification workflows. The quantitative data for methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate is summarized below.
| Property | Value |
| IUPAC Name | methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate |
| Molecular Formula | C₁₀H₁₅NO₃ |
| Molecular Weight | 197.23 g/mol |
| Exact Mass | 197.1052 Da |
| Topological Polar Surface Area (TPSA) | ~51.4 Ų |
| Hydrogen Bond Donors | 1 (Secondary Amine) |
| Hydrogen Bond Acceptors | 4 (Furan O, Amine N, Ester O x2) |
| Rotatable Bonds | 6 |
| Predicted LogP | 1.5 - 1.8 |
| Physical State (at Standard Temperature/Pressure) | Liquid |
Structural Reactivity & Mechanistic Pathways
The utility of this compound stems from the orthogonal reactivity of its three primary functional domains. A deep understanding of these pathways prevents unwanted side reactions during multi-step syntheses.
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The Furan Ring (Electron-Rich Diene): The oxygen atom in the furan ring donates electron density into the aromatic system, making the C5 position highly susceptible to Electrophilic Aromatic Substitution (EAS). Furthermore, the furan moiety can act as a diene in Diels-Alder cycloadditions. Crucial Causality: Because furan is an electron-rich, acid-sensitive heterocycle, exposure to strong Brønsted acids (e.g., concentrated HCl) must be strictly avoided to prevent acid-catalyzed ring-opening or polymerization.
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The Secondary Amine (Nucleophile): With an estimated pKa of ~8.5, the secondary nitrogen is a potent nucleophile. It readily undergoes acylation with acid chlorides, sulfonylation with sulfonyl chlorides, or further alkylation.
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The Methyl Ester (Electrophile): The beta-amino ester is stable under neutral conditions but acts as an electrophilic center. It can be hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification) or converted directly into an amide via aminolysis.
Logical relationship of functional group reactivity profiles.
Synthesis Methodology: Reductive Amination
The most robust and scalable method for synthesizing this molecule is the reductive amination of furan-2-carbaldehyde (furfural) with methyl 3-amino-2-methylpropanoate[1]. This transformation relies on the in-situ formation of an iminium ion, followed by selective reduction[2].
Mechanistic Causality & Reagent Selection
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Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is explicitly chosen over sodium borohydride (NaBH₄). Why? The electron-withdrawing acetate groups on STAB reduce the nucleophilicity of the hydride. This prevents the premature reduction of the unreacted furfural aldehyde and protects the methyl ester from being reduced, ensuring the reagent selectively attacks only the highly electrophilic iminium intermediate[3].
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Solvent System: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) is utilized. Why? STAB can violently decompose or undergo unwanted side reactions in protic solvents like methanol. DCE provides superior solubility for the transient iminium species and maintains a stable, anhydrous environment[2].
Step-by-step experimental workflow for reductive amination.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system to ensure high yield and purity:
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Preparation: Dissolve methyl 3-amino-2-methylpropanoate (1.0 eq) and furan-2-carbaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration[2].
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Iminium Formation: Stir the mixture at room temperature under an inert nitrogen atmosphere for 30 minutes. (Optional: Addition of 1.0 eq of glacial acetic acid can accelerate iminium formation, though the intrinsic basicity of the amine often suffices).
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Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) in small portions over 15 minutes to control the mild exotherm.
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Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the aldehyde via Thin Layer Chromatography (TLC) (typically 2–6 hours)[2].
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Quenching (Critical Step): Once complete, slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). Causality: This neutralizes the acetic acid byproduct generated by STAB and ensures the secondary amine product is fully free-based (deprotonated) to partition into the organic layer[2].
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Extraction: Separate the layers. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the pure product.
Analytical Characterization Standards
To validate the success of the synthesis, the isolated compound must be subjected to rigorous analytical characterization.
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Expected Result: Using Electrospray Ionization in positive mode (ESI+), the spectrum should display a dominant pseudo-molecular ion peak [M+H]+ at m/z 198.1 .
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Proton Nuclear Magnetic Resonance (¹H NMR, CDCl₃, 400 MHz):
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Furan Protons: Three distinct signals in the aromatic region: ~7.3 ppm (1H, dd, C5-H), ~6.3 ppm (1H, dd, C4-H), and ~6.1 ppm (1H, d, C3-H).
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Furfuryl Methylene: A singlet around ~3.8 ppm (2H), corresponding to the CH₂ group situated between the furan ring and the amine.
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Ester Methoxy: A sharp singlet at ~3.6 ppm (3H) confirming the intact methyl ester.
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Propanoate Backbone: A multiplet at ~2.8–2.6 ppm (2H, N-CH₂), a multiplet at ~2.5 ppm (1H, CH-CH₃), and a doublet at ~1.1 ppm (3H, alpha-CH₃).
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References
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Title : Methyl 3-amino-2-methylpropanoate | CID 10486829 Source : PubChem (National Institutes of Health) URL : 1[1]
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Title : Application Notes and Protocols: Reductive Amination of Furan-2-carbaldehyde Source : BenchChem URL : 2[2]
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Title : An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride (Citing STAB methodologies) Source : The Journal of Organic Chemistry (ACS Publications) URL : 3[3]
